(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
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Description
(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding in Enaminones
Research on enaminones, such as those related to "(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide," includes studies on their hydrogen bonding. For instance, the crystal structures of three anticonvulsant enaminones have been determined, showcasing the importance of hydrogen bonding in their molecular arrangement and interactions (Kubicki, Bassyouni, & Codding, 2000).
Nitrile and Non-nitrile Pyridine Products
The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, a process relevant to the compound , affords various nitrile and non-nitrile pyridine products. This highlights the compound's role in synthesizing diverse organic molecules (O'callaghan, McMurry, Draper, & Champeil, 1999).
Pesticide Interaction
Studies have also explored the interaction between certain herbicides, leading to unexpected residues. This research can provide insights into the environmental behavior and transformation of chemical compounds similar to "(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide" (Bartha, 1969).
Synthesis of Benzothiazine Derivatives
The synthesis of 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides, leading to benzothiazine derivatives, showcases another application area. These reactions demonstrate the utility of the compound in producing pharmacologically relevant molecules (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Synthesis and Analysis of Enaminone-Based Compounds
Further research into enaminone-based compounds includes one-pot synthesis, crystallographic analysis, and the exploration of their molecular interactions. Studies on enaminones such as those mentioned highlight the compound's significance in chemical synthesis and structural analysis (Barakat, Soliman, Haukka, Al-Majid, Islam, Ali, & Shaik, 2020).
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-28(21-5-3-2-4-6-21)22-12-9-18(14-23(22)29(31)32)13-19(15-26)24(30)27-16-17-7-10-20(25)11-8-17/h2-14H,16H2,1H3,(H,27,30)/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOFQYEJGQFIM-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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